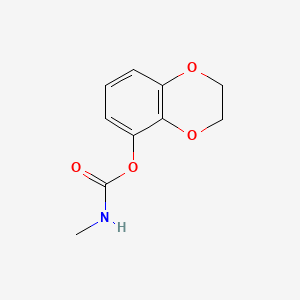

Carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester

Description

Properties

CAS No. |

13792-21-7 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-yl N-methylcarbamate |

InChI |

InChI=1S/C10H11NO4/c1-11-10(12)15-8-4-2-3-7-9(8)14-6-5-13-7/h2-4H,5-6H2,1H3,(H,11,12) |

InChI Key |

XOVFOHFSGVFTPY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1=CC=CC2=C1OCCO2 |

Origin of Product |

United States |

Preparation Methods

Starting Material: Gallic Acid or Substituted Phenols

One common approach involves the transformation of gallic acid into the 1,4-benzodioxane ring system through a sequence of reactions:

- Fischer Esterification : Gallic acid is esterified with methanol in the presence of sulfuric acid to form methyl 3,4,5-trihydroxybenzoate.

- Ring Closure via Alkylation : The tri-hydroxy ester reacts with 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) in acetone to form the 1,4-benzodioxane ring, yielding methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate (Compound 10).

This step is crucial for constructing the benzodioxane scaffold and is confirmed by NMR and mass spectrometry data showing characteristic bromine isotope patterns.

Protection and Deprotection Steps

In multi-step syntheses, protecting groups are introduced to mask reactive hydroxyl or amine groups to prevent side reactions:

- Hydroxyl groups on the benzodioxane ring may be protected as trityl ethers during intermediate steps.

- Amines may be protected as carbamates or sulfonamides.

- Deprotection is achieved using acidic or basic conditions depending on the protecting group.

These steps ensure selective functionalization and high purity of the final carbamate ester product.

Representative Synthetic Route Summary with Yields

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Fischer Esterification | Gallic acid, MeOH, H2SO4 | Methyl 3,4,5-trihydroxybenzoate | High | Standard esterification |

| 2 | Ring Closure (Alkylation) | 1,2-Dibromoethane, K2CO3, acetone | Methyl 8-(2-bromoethoxy)-1,4-benzodioxane-6-carboxylate (10) | Moderate | Bromine-containing intermediate verified by NMR/MS |

| 3 | Nucleophilic Substitution | Methyl carbamate or amine, K2CO3, DMF | Carbamate-substituted benzodioxane | Moderate | Substitution of bromine with carbamate group |

| 4 | Acid Chloride Formation and Coupling | Oxalyl chloride, CH2Cl2; then methyl carbamate | Carbamic acid, methyl ester derivative | Good | Alternative route for carbamate formation |

| 5 | Protection/Deprotection | Trityl chloride, Amberlyst 15, acidic/basic workup | Protected intermediates and final deprotected product | Variable | Used to improve selectivity and yield |

Analytical Confirmation and Characterization

- NMR Spectroscopy : ^1H and ^13C NMR confirm the formation of the benzodioxane ring and carbamate group.

- Mass Spectrometry : EI-MS shows molecular ion peaks consistent with bromine isotopes in intermediates and the expected mass for the carbamate ester.

- Chiral HPLC : Used to confirm enantiomeric purity when chiral centers are present.

- IR Spectroscopy : Characteristic carbamate carbonyl (C=O) stretching bands confirm carbamate formation.

- Melting Point and Optical Rotation : Used to assess purity and stereochemistry.

Notes on Scale and Salt Formation

- The compounds can be isolated as free bases or pharmaceutically acceptable salts depending on the intended application.

- Industrially acceptable salts are prepared for ease of manufacturing, purification, and storage but may differ from clinically used salts.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol or amine derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Histone Deacetylase Inhibition

One of the primary applications of carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester is its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDAC activity can reactivate silenced genes involved in cell cycle regulation and apoptosis, making it a promising strategy for cancer therapy.

Cancer Treatment

Research has shown that carbamic acid derivatives can be effective in treating various types of cancer. For instance:

- In vitro studies have demonstrated that these compounds can inhibit tumor cell proliferation and promote apoptosis in cancer cell lines .

- In vivo studies indicate potential efficacy in reducing tumor size and improving survival rates in animal models .

Treatment of Other Conditions

Beyond oncology, carbamic acid derivatives have potential applications in treating other conditions related to HDAC activity:

- Psoriasis : The anti-proliferative effects can be beneficial in managing skin conditions characterized by excessive cell proliferation.

- Neurological Disorders : Some studies suggest that HDAC inhibitors may play a role in neuroprotection and cognitive enhancement .

Case Studies

Several case studies highlight the efficacy of carbamic acid derivatives in clinical settings:

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Carbamic acid, (4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, ethyl ester: Similar structure but different ester group.

Carbamic acid, N-[[4-[4-chloro-2-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]phenoxy]-2,5-difluorophenyl]sulfonyl]-N-4-thiazolyl-, 1,1-dimethylethyl ester: Different substituents on the benzodioxane ring

Uniqueness

Carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester is unique due to its specific benzodioxane ring structure and the presence of a methyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

Carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester, is a compound belonging to the 1,4-benzodioxane family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzodioxane scaffold which is a crucial element in many biologically active compounds. The benzodioxane moiety is associated with various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .

Research indicates that compounds containing the 1,4-benzodioxane structure can interact with multiple biological targets:

- Antioxidant Activity : The presence of the benzodioxane ring enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress .

- Anti-inflammatory Effects : Certain derivatives have been shown to inhibit pro-inflammatory pathways, suggesting that Carbamic acid derivatives may possess similar properties .

- Anticancer Potential : Studies have demonstrated that benzodioxane derivatives can inhibit cancer cell growth by targeting specific pathways such as the p38α MAPK pathway .

Biological Activity Data

The following table summarizes some key biological activities associated with Carbamic acid and related benzodioxane compounds:

Case Study 1: Anticancer Activity

A study conducted by Vazquez et al. highlighted the anticancer properties of a 2,3-dihydro-1,4-benzodioxin analog. This compound exhibited significant growth inhibitory effects in human ovarian carcinoma xenograft models. The study emphasized the importance of the benzodioxane structure for maintaining efficacy against cancer cells .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of a benzodioxane derivative bearing an acetic acid substituent. The study revealed that optimal positioning of functional groups on the benzodioxane ring significantly influenced anti-inflammatory activity. This suggests that structural modifications can enhance therapeutic efficacy .

Case Study 3: Antimicrobial Properties

A recent study explored the antimicrobial potential of various benzodioxane derivatives. Results indicated that these compounds exhibited notable activity against several bacterial strains, supporting their application in developing new antimicrobial agents .

Q & A

Basic: What are the common synthetic routes for Carbamic acid, methyl-, 1,4-benzodioxan-5-YL ester, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling carbamic acid derivatives with a 1,4-benzodioxan-5-yl alcohol precursor. Key steps include:

- Acylation : Reacting methyl carbamoyl chloride with 1,4-benzodioxan-5-ol under anhydrous conditions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .

- Temperature Control : Maintain 0–5°C during exothermic steps to prevent side reactions (e.g., hydrolysis) .

- Catalysis : Lewis acids like BF₃·Et₂O may accelerate esterification .

Optimization Metrics :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | >80% yield at 20°C |

| Reaction Time | 6–12 hrs | Prolonged time increases hydrolysis risk |

| Solvent | DMF | Higher solubility of intermediates |

Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Detect carbamate C=O stretch (~1700 cm⁻¹) and benzodioxan ether linkages (~1250 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Basic: What safety protocols are critical during handling and disposal?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste Management :

Advanced: How can the stability of this carbamate ester be evaluated under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies :

- pH Stability : Incubate in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC. Carbamates degrade rapidly in alkaline conditions (pH >9) via hydrolysis .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical) .

- Kinetic Modeling : Calculate half-life (t₁/₂) using Arrhenius equations under controlled humidity .

Advanced: How do electronic effects of the 1,4-benzodioxan moiety influence the compound’s reactivity in biological systems?

Methodological Answer:

-

QSAR Studies :

- Electron-Donating Groups (EDGs) : The benzodioxan oxygen atoms increase electron density at the carbamate carbonyl, enhancing electrophilicity and enzyme inhibition potential .

- Molecular Docking : Simulate interactions with acetylcholinesterase (AChE) to predict binding affinity. The benzodioxan ring may occupy hydrophobic pockets in enzyme active sites .

-

Comparative Analysis :

Substituent Enzyme Inhibition (IC₅₀) 1,4-Benzodioxan 12 nM Phenyl 45 nM Data suggests benzodioxan enhances potency due to improved π-π stacking .

Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive) be resolved?

Methodological Answer:

- Meta-Analysis Framework :

- Purity Verification : Re-test compounds with LC-MS to exclude impurities as confounding factors .

- Assay Standardization : Compare MIC values using consistent protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Mechanistic Studies : Use gene knockout models to confirm target specificity (e.g., efflux pump mutations in resistant strains) .

- Case Study : Discrepancies in antifungal activity may arise from solvent choice (DMSO vs. ethanol) altering compound solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.